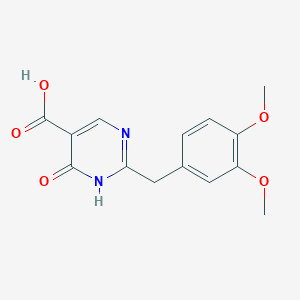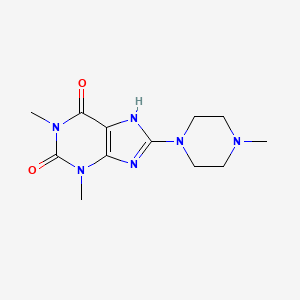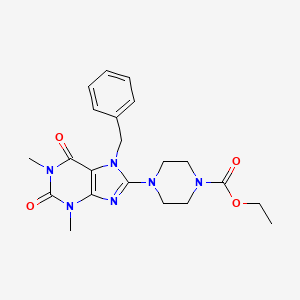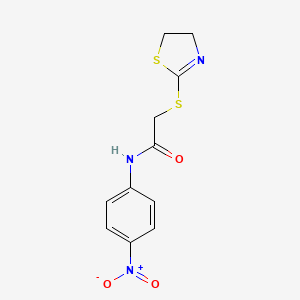
2-(3,4-Dimethoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrimidine ring substituted with a 3,4-dimethoxybenzyl group and a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with a suitable pyrimidine precursor under acidic or basic conditions. This is followed by oxidation and further functional group modifications to introduce the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthesis is crucial for its application in large-scale production.
化学反应分析
Types of Reactions
2-(3,4-Dimethoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the benzyl group.
Common Reagents and Conditions
Oxidation: DDQ in the presence of protic acids.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or nitrating agents under acidic conditions.
Major Products
科学研究应用
2-(3,4-Dimethoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which 2-(3,4-Dimethoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, binding to active sites and altering enzymatic functions. The pathways involved may include inhibition of key metabolic enzymes or interference with signal transduction pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
2,3-Dimethoxybenzoic acid: Shares the dimethoxybenzyl group but lacks the pyrimidine ring.
3-Acetoxy-2-methylbenzoic acid: Similar aromatic structure with different functional groups.
Uniqueness
2-(3,4-Dimethoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid is unique due to its combination of a pyrimidine ring and a dimethoxybenzyl group, providing distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse applications in research and industry.
属性
分子式 |
C14H14N2O5 |
|---|---|
分子量 |
290.27 g/mol |
IUPAC 名称 |
2-[(3,4-dimethoxyphenyl)methyl]-6-oxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C14H14N2O5/c1-20-10-4-3-8(5-11(10)21-2)6-12-15-7-9(14(18)19)13(17)16-12/h3-5,7H,6H2,1-2H3,(H,18,19)(H,15,16,17) |
InChI 键 |
MXQJKEOPUKVZDZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CC2=NC=C(C(=O)N2)C(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-2-(1,3-benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10868232.png)
![8-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10868239.png)


![(4Z)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10868253.png)
![Ethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B10868257.png)
![(2E)-N-{[2-(pyrazin-2-ylcarbonyl)hydrazinyl]carbonothioyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B10868269.png)
![2-Chloro-N'~1~-[(2-hydroxy-6,7,8,9-tetrahydrodibenzo[B,D]furan-1-YL)methylene]benzohydrazide](/img/structure/B10868272.png)

![N'-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B10868282.png)
![11-(2-methoxyphenyl)-10-(4-methylbenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10868287.png)
![2-(2-Phenylquinolin-4-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10868291.png)
![5-(3,3-diphenylpropyl)-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10868299.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-[3-(2-oxopyrrolidin-1-yl)propyl]-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10868306.png)
